Oxazole, 4,5-dihydro-2,5-dimethyl-

Description

Overview of Heterocyclic Compound Classes: Oxazoles and Dihydrooxazoles

Oxazoles are a class of five-membered heterocyclic compounds featuring one oxygen and one nitrogen atom in the ring. ontosight.aiwikipedia.org These aromatic compounds are integral to various areas of chemistry, including medicinal chemistry and materials science. ontosight.aiontosight.ai Dihydrooxazoles, also known as oxazolines, are structural analogs of oxazoles where one of the double bonds in the ring is reduced, resulting in a partially saturated structure. ontosight.aiwikipedia.orghmdb.ca This seemingly minor structural modification from an aromatic oxazole (B20620) to a non-aromatic dihydrooxazole leads to significant differences in their chemical properties and reactivity.

The general structure of an oxazole is a five-membered aromatic ring, while dihydrooxazoles (oxazolines) have a five-membered ring that is not fully unsaturated. ontosight.aiwikipedia.orghmdb.ca This structural distinction is crucial as it dictates the chemical behavior of these two classes of compounds.

Historical Evolution of Research in Dihydrooxazole Synthesis and Reactivity

The synthesis of oxazole and its derivatives has a rich history, with classic methods like the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, being fundamental to the field. wikipedia.orgpharmaguideline.com Over the years, research has continually driven the development of more efficient and versatile synthetic routes.

Key advancements in the synthesis of dihydrooxazoles and oxazoles include:

The use of various catalysts, such as gold and palladium, to facilitate cyclization reactions under mild conditions. researchgate.net

The development of one-pot reactions and multi-component reactions (MCRs) that allow for the construction of complex oxazoline (B21484) structures from simple precursors in a single step, enhancing synthetic efficiency. researchgate.netnih.govacs.org

The exploration of diverse starting materials, including propargylamines, acid chlorides, and ortho-OBoc salicylaldehydes, to access a wide range of substituted dihydrooxazoles. researchgate.netnih.govacs.org

The reactivity of dihydrooxazoles is also a subject of extensive study. They can undergo ring-opening polymerizations to form polyamides and can react with various electrophiles. nih.gov For instance, in the presence of superacids, they can undergo ring-opening to form reactive dicationic species that can participate in Friedel-Crafts type reactions. acs.org

Structural Characteristics and Isomeric Considerations Pertinent to 4,5-Dihydro-2,5-dimethyl-oxazole

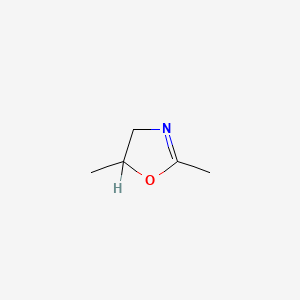

The specific compound, 4,5-dihydro-2,5-dimethyl-oxazole, possesses a unique set of structural features that are central to its chemical identity and academic interest. Its chemical structure is defined by a 4,5-dihydrooxazole ring with methyl groups attached at both the 2- and 5-positions. nih.gov

An important structural aspect of 4,5-dihydro-2,5-dimethyl-oxazole is the presence of a chiral center at the carbon atom in the 5-position of the ring. This means that the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. The specific stereochemistry of this center can have a profound influence on the molecule's biological activity and its role in asymmetric synthesis.

Below is a table summarizing the key identifiers and computed properties for 4,5-dihydro-2,5-dimethyl-oxazole.

| Identifier/Property | Value |

| IUPAC Name | 2,5-dimethyl-4,5-dihydro-1,3-oxazole nih.gov |

| CAS Number | 6159-22-4 nih.gov |

| Molecular Formula | C₅H₉NO nih.gov |

| Molecular Weight | 99.13 g/mol nih.gov |

| SMILES | CC1CN=C(O1)C nih.gov |

| InChIKey | DXPIUHXKXUKZDK-UHFFFAOYSA-N nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6159-22-4 |

|---|---|

Molecular Formula |

C5H9NO |

Molecular Weight |

99.13 g/mol |

IUPAC Name |

2,5-dimethyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C5H9NO/c1-4-3-6-5(2)7-4/h4H,3H2,1-2H3 |

InChI Key |

DXPIUHXKXUKZDK-UHFFFAOYSA-N |

SMILES |

CC1CN=C(O1)C |

Canonical SMILES |

CC1CN=C(O1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,5 Dihydro 2,5 Dimethyl Oxazole and Its Analogues

Classical and Established Cyclization Pathways

Traditional methods for the synthesis of 4,5-dihydrooxazoles predominantly rely on cyclization reactions of bifunctional precursors. These established routes are valued for their reliability and the accessibility of starting materials.

Condensation Reactions of Amino Alcohols with Carboxylic Acid Derivatives

One of the most fundamental and widely employed methods for constructing the 4,5-dihydrooxazole ring is the condensation reaction between a 2-amino alcohol and a carboxylic acid or its derivatives. mdpi.com This approach directly forms the core structure of the target molecule. The synthesis of 2-oxazolines often begins with the cyclization of a 2-amino alcohol with a suitable functional group. wikipedia.org

The reaction typically proceeds via an initial N-acylation of the amino alcohol to form an N-(2-hydroxyethyl)amide intermediate. Subsequent intramolecular cyclodehydration furnishes the desired 4,5-dihydrooxazole. A variety of reagents and conditions have been developed to promote this cyclization, each with its own advantages.

Common dehydrating agents include thionyl chloride (SOCl₂), which converts the hydroxyl group into a good leaving group, followed by treatment with a base like sodium bicarbonate to effect ring closure. researchgate.net Other effective reagents include triflic acid (TfOH), which promotes dehydrative cyclization and generates water as the only byproduct, and the Appel reaction, using triphenylphosphine (B44618) and carbon tetrachloride, although the latter is now less common due to environmental restrictions. wikipedia.orgmdpi.com Microwave-assisted reactions of amino alcohols with N-acylbenzotriazoles in the presence of SOCl₂ have also been shown to produce 2-substituted 2-oxazolines in high yields with short reaction times. nih.gov

The versatility of this method allows for the synthesis of a wide array of substituted dihydrooxazoles by varying the amino alcohol and carboxylic acid derivative starting materials. For instance, chiral amino alcohols, which are readily available from the reduction of amino acids, can be used to produce optically active oxazolines that are valuable as ligands in asymmetric catalysis. wikipedia.org

Table 1: Examples of Condensation Reactions for Dihydrooxazole Synthesis

| Amino Alcohol Precursor | Carboxylic Acid Derivative | Catalyst/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminoethanol | Various Carboxylic Acids | Triflic Acid (TfOH) | 2-Substituted-4,5-dihydrooxazoles | Good to Excellent | mdpi.com |

| 2-Amino-2-methyl-1-propanol | N-Acylbenzotriazoles | SOCl₂, Microwave | 2-Substituted-4,4-dimethyl-4,5-dihydrooxazoles | 84-98% | nih.gov |

| Amino Alcohols | 3-Amido-2-phenyl azetidines | Cu(OTf)₂ | Chiral 2-Oxazolines | High | mdpi.com |

Cyclization of N-Formyl Alanine Esters and Related Precursors

The cyclization of N-acyl amino acids and their ester derivatives provides another classical route to 4,5-dihydrooxazoles. In this approach, the carboxylic acid moiety of the amino acid is activated and then undergoes intramolecular cyclization with the amide oxygen.

For example, new hydrazide-hydrazones can be synthesized and subsequently cyclized using acetic anhydride (B1165640) to yield 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. mdpi.comnih.gov While structurally distinct from the target 1,3-oxazole, this demonstrates the principle of cyclizing N-acylated precursors. More directly, N-carbamothioyl methacrylamides can undergo intramolecular heterocyclization to form 1,3-thiazoline derivatives, the sulfur analogues of oxazolines. nu.edu.kz

The synthesis of dendritic 2-oxazolines has been achieved through the direct amidation of esters followed by dehydrative cyclization, highlighting the utility of N-acylated ester precursors in forming the oxazoline (B21484) ring. researchgate.net

Ring Construction via Triphosgene (B27547) and Hydride Reagents

Triphosgene, a crystalline solid, serves as a safer and more convenient substitute for the highly toxic phosgene (B1210022) gas in various organic transformations, including the synthesis of heterocyclic compounds. nih.govwikipedia.orgnih.gov Its applications are extensive, facilitating the preparation of a wide range of compounds such as organohalides, isocyanates, and heterocycles under mild conditions. researchgate.net

While direct synthesis of 4,5-dihydro-2,5-dimethyl-oxazole using triphosgene is not prominently documented, its utility in forming related heterocyclic structures is well-established. For instance, triphosgene is used in the convenient preparation of chiral oxazolidin-2-ones and thiazolidin-2-ones through condensation with amino acids like L-serine, L-threonine, and L-cysteine. biu.ac.il It has also been employed in the synthesis of 2-imidazolidinone-containing peptides. nih.gov These examples underscore the potential of triphosgene to act as a carbonyl source for the cyclization of appropriate precursors to form five-membered heterocycles. The general mechanism involves the activation of a functional group by triphosgene, followed by intramolecular nucleophilic attack to close the ring.

Transition Metal-Catalyzed Reaction Strategies

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve highly efficient and selective bond formations. These methods offer powerful alternatives for the synthesis and functionalization of dihydrooxazole frameworks.

Palladium-Mediated Coupling Reactions (e.g., Suzuki-Miyaura) for Substituted Dihydrooxazoles

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.org This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comyoutube.com The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

While the direct synthesis of the dihydrooxazole ring via Suzuki coupling is less common, this methodology is exceptionally valuable for the synthesis of substituted dihydrooxazoles. A pre-formed dihydrooxazole containing a halogen substituent can be coupled with a variety of boronic acids to introduce aryl, heteroaryl, or vinyl groups. For example, the Suzuki-Miyaura reaction has been successfully applied to a range of nitrogen-rich heterocycles, demonstrating its broad applicability. nih.govresearchgate.net

Furthermore, palladium catalysis can be employed for the N-arylation of 2-oxazolidinones with aryl bromides, showcasing the utility of palladium in functionalizing related heterocyclic systems. nih.gov There are also reports of palladium-catalyzed carbonylative synthesis of 2-aryloxazolines from aryl bromides. nih.gov The oxazoline group itself can act as a directing group in palladium-catalyzed C-H activation/functionalization reactions, allowing for the regioselective introduction of substituents on an appended aromatic ring. acs.org

Table 2: Palladium-Catalyzed Reactions for Substituted Dihydrooxazoles and Analogues

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Oxazolidinone | Aryl Bromides | Palladium Catalyst / Ligand / Base | 3-Aryl-2-oxazolidinones | Good | nih.gov |

| Aryl Bromides | Amino Alcohols / CO | Palladium Catalyst | 2-Aryloxazolines | Moderate to Good | nih.gov |

| Oxazoline-substituted Arenes | Alcohols | Pd(OAc)₂ / K₂S₂O₈ | Ortho-alkoxylated Arenes | Good | acs.org |

| Halogenated Pyrazoles | Aryl/Heteroaryl Boronic Acids | XPhos Pd G2 | 4-Substituted Pyrazoles | - | rsc.org |

Copper-Catalyzed Approaches to Dihydrooxazole Frameworks

Copper-catalyzed reactions have emerged as a mild, efficient, and cost-effective alternative for the synthesis of dihydrooxazoles. A prominent copper-catalyzed method involves the reaction of nitriles with amino alcohols. organic-chemistry.org This approach is advantageous as it often proceeds under milder conditions than traditional methods.

The use of copper-N-heterocyclic carbene (NHC) complexes as catalysts has been shown to be particularly effective for the synthesis of 2-substituted oxazolines from nitriles and amino alcohols. These reactions can be performed under solvent-free conditions with only a substoichiometric amount of base.

Furthermore, copper(II) triflate (Cu(OTf)₂) has been found to be an effective catalyst for the isomerization of 3-amido-2-phenyl azetidines to yield 2-oxazolines, providing a stereospecific route to these heterocycles. mdpi.com

Table 3: Copper-Catalyzed Synthesis of 2-Oxazolines

| Nitrile/Precursor | Amino Alcohol/Reagent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various Nitriles | Amino Alcohols | Copper-NHC complexes | 2-Substituted Oxazolines | Good to Excellent | organic-chemistry.org |

| 3-Amido-2-phenyl azetidines | - | Cu(OTf)₂ | 2-Oxazolines | High | mdpi.com |

Gold-Catalyzed Cyclizations and Transformations

Gold catalysis has emerged as a powerful tool for constructing heterocyclic systems under mild conditions, offering unique reactivity and selectivity. In the context of oxazole (B20620) synthesis, gold catalysts, particularly cationic gold(I) complexes, have proven highly effective in mediating tandem reactions.

One of the foremost strategies involves a one-pot, three-component coupling of an amide, an alkyne, and an aldehyde (A³ coupling), followed by a cyclization cascade, catalyzed by a single gold catalyst. nih.gov This approach is celebrated for its atom- and step-economy. For instance, researchers have successfully synthesized 2,4,5-trisubstituted oxazoles using a cationic gold(I)-catalyzed tandem reaction, demonstrating the efficiency of this methodology. nih.gov

Furthermore, gold-catalyzed reactions have shown remarkable control over regioselectivity. A notable development is the synthesis of 2,5-disubstituted oxazoles through oxidative gold catalysis using propynals as starting materials, a departure from previous methods that yielded 2,4-disubstituted products from terminal alkynes. researchgate.net In this transformation, a key intermediate is formed via the nucleophilic attack of a carboxamide onto a gold carbenoid. This intermediate then undergoes condensation with the aldehyde moiety already present in the propynal substrate. researchgate.net This specific cyclization pathway introduces a new carbonyl substituent, making it an attractive route for creating complex oxazole derivatives. researchgate.net The first use of Au(III) as a facilitator for propargylamine (B41283) cyclization to produce oxazoles was reported in 2004, highlighting the catalyst's ability to function under mild conditions without requiring an inert atmosphere. researchgate.net

Table 1: Comparison of Gold-Catalyzed Oxazole Synthesis This table is interactive. Click on the headers to sort.

| Catalyst System | Starting Materials | Key Feature | Product |

|---|---|---|---|

| Cationic Gold(I) | Amide, Alkyne, Aldehyde | One-pot A³ coupling and cyclization | 2,4,5-Trisubstituted Oxazoles nih.gov |

| Gold/N-oxide | Carboxamide, Propynal | Regioselective switch to 2,5-disubstitution | 2,5-Disubstituted Oxazoles researchgate.net |

Organocatalytic and Transition Metal-Free Synthetic Innovations

While transition metals offer powerful catalytic cycles, there is a growing impetus to develop synthetic routes that avoid them, thereby reducing cost and potential metal contamination in the final products. Organocatalytic and base-mediated methods provide effective, metal-free alternatives for dihydrooxazole synthesis.

A prominent transition metal-free approach is the Van Leusen oxazole synthesis, which traditionally involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). This reaction can be efficiently promoted by a base such as potassium carbonate (K₂CO₃) in an ionic liquid, yielding 4,5-disubstituted oxazoles without the need for a metal catalyst. organic-chemistry.org Another innovative method utilizes a two-component [3+2] cycloaddition of substituted aryl aldehydes with TosMIC, mediated by potassium phosphate (B84403) (K₃PO₄). nih.gov Interestingly, the stoichiometry of the base controls the reaction outcome: using two equivalents of K₃PO₄ leads to 5-substituted oxazoles, whereas one equivalent results in the diastereoselective synthesis of 4,5-disubstituted oxazolines. nih.gov

Simple protic acids can also facilitate the synthesis of related structures. For example, 4,5-dimethyl-2-(4-methylphenyl)oxazole N-oxide hydrochloride was prepared by bubbling dry hydrogen chloride (HCl) through a solution of p-tolualdehyde and 3-oximino-2-butanone in ethyl acetate, demonstrating a straightforward, metal-free cyclization. prepchem.com

Green Chemistry Principles in Dihydrooxazole Synthesis

The principles of green chemistry, which advocate for the reduction of hazardous substances and energy consumption, are increasingly being integrated into synthetic protocols. researchgate.netmdpi.com

Microwave-assisted synthesis has become a cornerstone of green chemistry, significantly reducing reaction times from hours to minutes and often improving product yields. mdpi.comnih.govarkat-usa.org This technology has been successfully applied to the synthesis of oxazolines and oxazoles.

A highly efficient microwave-assisted protocol involves the reaction of aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). nih.gov Under microwave irradiation at 65 °C for just 8 minutes, 5-phenyl oxazole was synthesized in an isopropanol (B130326) medium with a 96% yield. nih.gov This method highlights the advantages of microwave heating, including rapid reaction rates and high efficiency, while being compatible with a variety of functional groups. nih.gov Conventional methods for similar transformations often require several hours of reaction time. researchgate.net

Table 2: Microwave-Assisted Synthesis of 5-Substituted Oxazoles This table is interactive. Click on the headers to sort.

| Aldehyde Reactant | Base | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | K₃PO₄ (2 equiv) | Isopropanol | 8 | 96 nih.gov |

| 4-Chlorobenzaldehyde | K₃PO₄ (2 equiv) | Isopropanol | 8 | 94 nih.gov |

| 4-Nitrobenzaldehyde | K₃PO₄ (2 equiv) | Isopropanol | 8 | 92 nih.gov |

Eliminating volatile organic solvents is a key goal of green chemistry. The use of ionic liquids as recyclable, non-volatile reaction media provides a sustainable alternative. An improved one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles has been developed using ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br). organic-chemistry.org This method is operationally simple and environmentally friendly, and the ionic liquid can be recovered and reused for multiple runs without a significant drop in product yield. organic-chemistry.org

While direct aqueous synthesis of 4,5-dihydro-2,5-dimethyl-oxazole is less commonly reported, the principles of using water as a solvent are well-established in green chemistry for other heterocyclic systems. The development of such methods for dihydrooxazoles remains an important future direction.

One-Pot and Cascade Reaction Sequences for Dihydrooxazole Assembly

One-pot and cascade reactions enhance synthetic efficiency by combining multiple reaction steps into a single procedure, which avoids the need for isolating intermediates, thereby saving time, reagents, and solvents. rsc.org

The aforementioned gold-catalyzed reaction of amides, alkynes, and aldehydes is a prime example of a one-pot process that constructs the oxazole ring in a single, atom-economical sequence. nih.gov Similarly, the improved Van Leusen synthesis in ionic liquids is a one-pot procedure that combines the preparation of a TosMIC-derived intermediate and its subsequent cyclocondensation to furnish 4,5-disubstituted oxazoles. organic-chemistry.org

Copper-catalyzed cascade reactions also offer an efficient route. A novel synthesis for 2,5-disubstituted oxazoles was developed involving a cascade of 1,3-dipolar cycloaddition, ring cleavage, migration, and dehydrogenative cyclization between terminal alkenes and azides, using air as the oxidant under mild conditions. rsc.org Another approach involves the base-mediated one-pot reaction of nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride, where the aldehyde serves as both a reactant and an oxidant to form the 1,2,4-oxadiazole (B8745197) ring via a 4,5-dihydro-1,2,4-oxadiazole intermediate. rsc.org These multi-component strategies represent the forefront of efficient heterocyclic synthesis.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4,5 Dihydro 2,5 Dimethyl Oxazole

Electrophilic and Nucleophilic Substitution Reactions of the Dihydrooxazole Ring System

The reactivity of the 4,5-dihydrooxazole ring in substitution reactions is primarily dictated by the nucleophilic character of the sp2-hybridized nitrogen atom. Direct electrophilic substitution on the ring's carbon atoms is not a common pathway. Instead, reactions are typically initiated by the attack of the nitrogen on an electrophile, which activates the ring for subsequent nucleophilic attack.

The nitrogen atom readily acts as a nucleophile. For instance, in the presence of base-generated o-quinone methides, the nitrogen of the dihydrooxazole ring initiates a nucleophilic attack on the electrophilic methylene (B1212753) group of the quinone methide. nih.govacs.org This forms a zwitterionic intermediate which is stable at room temperature. This intermediate can then be intercepted by nucleophiles. nih.govacs.org

Upon activation with Brønsted or Lewis acids, the dihydrooxazole ring becomes a potent electrophile. Protonation or coordination of a Lewis acid to the nitrogen atom forms a reactive oxazolinium cation. This activation facilitates the nucleophilic attack at the C5 position. For example, aryl nucleophiles have been shown to add to the C5 position of Lewis acid-activated dihydrooxazoles. nih.gov Similarly, the zwitterionic intermediate formed with o-quinone methides can be regioselectively attacked by water at either the C2 or C5 positions, leading to ring-opened products. nih.govacs.org

Table 1: Substitution Patterns of the Dihydrooxazole Ring

| Reactant | Position of Attack | Product Type | Reference |

|---|---|---|---|

| o-Quinone Methide (Electrophile) | Nitrogen | Zwitterionic Intermediate | nih.govacs.org |

| Aryl Nucleophile (with Lewis Acid) | C5 | C5-Substituted Oxazolidine | nih.gov |

| Water (on zwitterionic intermediate) | C2 or C5 | Ring-Opened Amide | nih.govacs.org |

Oxidation and Reduction Chemistry of the Dihydrooxazole Core

The dihydrooxazole core can undergo both oxidation and reduction, transforming the heterocyclic system into different structural motifs.

Oxidation: The 4,5-dihydro-2,5-dimethyl-oxazole ring can be oxidized to its aromatic counterpart, 2,5-dimethyloxazole. While specific studies on this exact molecule are limited, the oxidation of related fused oxazoline (B21484) systems, such as 2,5-dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine, is achieved using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This transformation aromatizes the five-membered ring.

Reduction: The endocyclic imine (C=N) bond of the dihydrooxazole ring is susceptible to reduction. Standard reduction methods for imines, such as catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) or chemical reduction with hydride reagents (e.g., sodium borohydride, NaBH₄), are expected to reduce the C=N bond. This process would yield the corresponding saturated oxazolidine, 2,5-dimethyl-oxazolidine. The oxazoline ring is noted to be fairly resistant to some reduction conditions, but the imine functionality remains a reactive site for this transformation.

Table 2: Oxidation and Reduction Reactions of the Dihydrooxazole Core

| Reaction Type | Reagent Example | Product |

|---|---|---|

| Oxidation | KMnO₄ | 2,5-Dimethyloxazole |

| Reduction | H₂/Pd or NaBH₄ | 2,5-Dimethyl-oxazolidine |

Functional Group Interconversions and Derivatization Strategies

A primary strategy for the derivatization of 2,5-dimethyl-4,5-dihydrooxazole involves the functionalization of the C2-methyl group. The protons on this methyl group are acidic enough to be removed by strong bases.

Deprotonation of the 2-methyl group, typically using strong bases like alkyllithiums (e.g., n-butyllithium) or lithium dialkylamides such as lithium diethylamide, generates a 2-(lithiomethyl)oxazole species. nih.gov This lithiated intermediate is a powerful nucleophile and can react with a wide array of electrophiles. This method allows for the extension and elaboration of the side chain at the C2 position. For example, reaction with alkyl halides would lead to a longer alkyl chain, while reaction with aldehydes or ketones would introduce a hydroxyalkyl substituent. This reactivity is a cornerstone of oxazoline chemistry for building molecular complexity. nih.gov

Table 3: Derivatization via C2-Methyl Lithiation

| Step | Reagent | Intermediate/Product | Reference |

|---|---|---|---|

| 1. Deprotonation | Lithium Diethylamide | 2-(Lithiomethyl)-5-methyl-4,5-dihydrooxazole | nih.gov |

| 2. Electrophilic Quench | Aldehyde (R-CHO) | 2-(2-Hydroxyalkyl)-5-methyl-4,5-dihydrooxazole | nih.gov |

Cycloaddition Reactions and Pericyclic Processes

While the dihydrooxazole ring does not typically participate in classical pericyclic reactions like the Diels-Alder reaction, it can engage in unusual cycloaddition processes. A notable example is the reaction with o-quinone methides. acs.org

Following the initial nucleophilic attack of the dihydrooxazole nitrogen onto the o-quinone methide to form a zwitterionic intermediate, this species can undergo a [4+2] cycloaddition. nih.govacs.org In this pathway, the o-quinone methide acts as the 4π component, and the exocyclic double bond formed in the zwitterion acts as the 2π component. This reaction leads to the formation of novel benzopyran adducts. nih.gov This transformation highlights a multi-step process that culminates in a formal cycloaddition, rather than a concerted pericyclic mechanism.

Ring-Opening and Rearrangement Mechanisms

The dihydrooxazole ring is susceptible to ring-opening under various conditions, most notably through acid-catalyzed hydrolysis and cationic polymerization.

Cationic Ring-Opening Polymerization (CROP): This is one of the most significant reactions of 2-oxazolines. The polymerization is initiated by an electrophilic species, such as an alkyl triflate (e.g., methyl triflate), which is attacked by the nucleophilic nitrogen of the oxazoline monomer. nih.gov This initiation step forms a cyclic oxazolinium cation. nih.gov The propagation proceeds via the nucleophilic attack of another monomer molecule on the C5 position of the oxazolinium ring, leading to the formation of a poly(N-acylethyleneimine). nih.govrsc.org For 2,5-dimethyl-4,5-dihydro-oxazole, this would result in poly(N-acetyl-propyleneimine). CROP is a living polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures. rsc.org

Acid-Catalyzed Ring-Opening and Rearrangement: In aqueous acidic solutions, 2-methyl-2-oxazoline (B73545) undergoes hydrolysis. researchgate.net The reaction is initiated by protonation of the ring nitrogen, followed by nucleophilic attack of water at the C5 position. This leads to ring cleavage, initially forming the O-acetylethanolamine ester. This ester is often an intermediate and subsequently rearranges to the thermodynamically more stable N-acetylethanolamine amide. researchgate.net

Table 4: Ring-Opening and Rearrangement Reactions

| Process | Conditions/Initiator | Product/Intermediate | Reference |

|---|---|---|---|

| Cationic Ring-Opening Polymerization | Methyl Triflate (MeOTf) | Poly(N-acetyl-propyleneimine) | nih.govrsc.org |

| Acid-Catalyzed Hydrolysis | Aqueous Acid (H₃O⁺) | O-Acetylethanolamine (intermediate) | researchgate.net |

| Rearrangement | Aqueous Acid (H₃O⁺) | N-Acetylethanolamine (final product) | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Dihydro 2,5 Dimethyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial structural characterization of 4,5-dihydro-2,5-dimethyl-oxazole.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 4,5-dihydro-2,5-dimethyl-oxazole will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the C2, C4, and C5 carbons in the heterocyclic ring, as well as the carbons of the two methyl groups, are characteristic of their specific bonding environment. For instance, the C2 carbon, being part of an imine-like C=N bond, would appear at a significantly different chemical shift compared to the sp³-hybridized C4 and C5 carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,5-Dihydro-2,5-dimethyl-oxazole

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-CH₃ | Data not available | Data not available |

| C5-CH₃ | Data not available | Data not available |

| C4-H₂ | Data not available | Data not available |

| C5-H | Data not available | Data not available |

| C2 | - | Data not available |

| C4 | - | Data not available |

| C5 | - | Data not available |

To unambiguously assign the ¹H and ¹³C signals and to further probe the molecular structure, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a more detailed picture of the molecular connectivity and spatial relationships.

Common 2D NMR experiments that would be beneficial for the structural elucidation of 4,5-dihydro-2,5-dimethyl-oxazole include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For instance, a COSY spectrum would show a correlation between the C5-H proton and the C4-H₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in the ¹³C spectrum based on the more easily interpretable ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformational preferences of the molecule.

While specific 2D NMR data for 4,5-dihydro-2,5-dimethyl-oxazole is not available in the provided search results, the application of these techniques is standard practice in the structural elucidation of such heterocyclic compounds.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. nih.gov

For 4,5-dihydro-2,5-dimethyl-oxazole, the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (99.13 g/mol ). nih.gov The exact mass can be determined with high-resolution mass spectrometry (HRMS), providing further confirmation of the molecular formula. nih.govmdpi.com

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. Potential fragmentation pathways for 4,5-dihydro-2,5-dimethyl-oxazole could involve the loss of a methyl group, cleavage of the oxazoline (B21484) ring, or other characteristic rearrangements. The analysis of these fragmentation patterns can help to confirm the presence of specific structural motifs within the molecule.

Table 2: Key Mass Spectrometry Data for 4,5-Dihydro-2,5-dimethyl-oxazole

| Parameter | Value | Source |

| Molecular Formula | C₅H₉NO | nih.gov |

| Molecular Weight | 99.13 g/mol | nih.gov |

| Exact Mass | 99.068413911 Da | nih.gov |

| Major Fragment Ions (m/z) | Data not available |

Note: While the molecular weight is known, specific details of the fragmentation pattern for 4,5-dihydro-2,5-dimethyl-oxazole were not found in the searched literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific bond vibrations (stretching, bending, etc.). These vibrational frequencies are characteristic of the functional groups present in the molecule.

For 4,5-dihydro-2,5-dimethyl-oxazole, the IR and Raman spectra would be expected to show characteristic bands for:

C=N stretching: A strong absorption in the IR spectrum, typically in the region of 1650-1550 cm⁻¹, is indicative of the imine-like double bond within the oxazoline ring.

C-O-C stretching: Asymmetric and symmetric stretching vibrations of the ether linkage within the ring would also be present.

C-H stretching and bending: Vibrations associated with the methyl and methylene (B1212753) groups would appear in their characteristic regions of the spectra.

A vapor phase IR spectrum is available for this compound, which would provide these characteristic absorption bands. nih.gov

Table 3: Characteristic Infrared Absorption Bands for 4,5-Dihydro-2,5-dimethyl-oxazole

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=N Stretch | 1650 - 1550 |

| C-O-C Asymmetric Stretch | Data not available |

| C-H (sp³) Stretch | 3000 - 2850 |

| C-H Bend | 1470 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max_) is characteristic of the electronic structure of the molecule.

Table 4: Expected UV-Vis Absorption Data for 4,5-Dihydro-2,5-dimethyl-oxazole

| Transition | Expected λ_max (nm) |

| n → π | Data not available |

| π → π | Data not available |

Single-Crystal X-ray Diffraction for Precise Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the exact positions of all atoms in the crystal lattice can be determined.

This technique provides highly accurate measurements of bond lengths, bond angles, and torsional angles, revealing the precise molecular geometry and conformation of 4,5-dihydro-2,5-dimethyl-oxazole in the solid state. It can also provide information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack together in the crystal.

While the synthesis and reactions of related oxazole (B20620) derivatives have been studied, and their structures have been confirmed by X-ray diffraction, a specific single-crystal X-ray diffraction study for 4,5-dihydro-2,5-dimethyl-oxazole was not found in the searched literature. researchgate.netresearchgate.net

Table 5: Key Structural Parameters from Single-Crystal X-ray Diffraction (Hypothetical)

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| C2=N Bond Length (Å) | Data not available |

| C5-O Bond Length (Å) | Data not available |

| C4-C5-O Bond Angle (°) | Data not available |

Note: This table is a template for the type of data that would be obtained from a single-crystal X-ray diffraction experiment. No such data for 4,5-dihydro-2,5-dimethyl-oxazole is currently available.

Computational and Theoretical Investigations of 4,5 Dihydro 2,5 Dimethyl Oxazole

Quantum-Chemical Calculations for Reaction Mechanism Elucidation and Energy Profiling

Quantum-chemical calculations are pivotal for mapping the reaction pathways and determining the energetics of chemical transformations. For 4,5-dihydro-2,5-dimethyl-oxazole, such studies could elucidate the mechanisms of its formation, hydrolysis, or participation in further reactions, such as the well-known cationic ring-opening polymerization of 2-oxazolines. These calculations would typically involve locating transition states and calculating activation barriers, providing a quantitative understanding of the compound's reactivity. For instance, studies on the synthesis of 2-oxazolines from N-(2-hydroxyethyl)amides have utilized computational methods to explore possible reaction pathways, such as those involving acid activation of the amide carbonyl group followed by nucleophilic attack by the hydroxyl group. mdpi.com However, specific energy profiles and mechanistic pathways for reactions involving 4,5-dihydro-2,5-dimethyl-oxazole are not detailed in the current body of scientific literature.

Density Functional Theory (DFT) Studies on Electronic Properties, Stability, and Reactivity

Density Functional Theory (DFT) is a versatile and widely used computational method for investigating the electronic structure and properties of molecules. DFT studies on 4,5-dihydro-2,5-dimethyl-oxazole would provide valuable information about its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential surface, and atomic charges. These properties are fundamental to understanding the molecule's stability, reactivity, and intermolecular interactions.

For example, DFT calculations have been successfully applied to other oxazoline (B21484) derivatives to predict their spectroscopic properties and to understand structure-property relationships. nih.govresearchgate.net In a study on 4,4-dimethyl-2-oxazoline (B1220103), a structural isomer, DFT at the B3LYP/6-311++G(d,p) level was used for vibrational analysis. researchgate.net Similar studies on the title compound would be expected to yield comparable insights, but published data is not available.

Table 1: Representative DFT-Calculable Properties for 4,5-Dihydro-2,5-dimethyl-oxazole

| Property | Description | Potential Application |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and electronic excitation susceptibility. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around a molecule. | Predicts sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | A method for partitioning the electron density among the atoms in a molecule. | Provides insight into the polarity of bonds and potential for intermolecular interactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences physical properties like solubility and boiling point. |

This table represents the types of data that could be generated from DFT studies, but specific values for 4,5-dihydro-2,5-dimethyl-oxazole are not found in the reviewed literature.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility and dynamic behavior of molecules over time. An MD simulation of 4,5-dihydro-2,5-dimethyl-oxazole would reveal the accessible conformations of the dihydrooxazole ring and the rotational freedom of the methyl substituents. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as solvents or biological macromolecules. While MD simulations have been employed to study the interaction of other heterocyclic compounds with biological targets, beilstein-journals.orgdss.go.th no such studies have been reported specifically for 4,5-dihydro-2,5-dimethyl-oxazole.

Computational Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods, particularly DFT, are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound. For 4,5-dihydro-2,5-dimethyl-oxazole, these calculations could predict its vibrational (IR and Raman) spectra and nuclear magnetic resonance (NMR) chemical shifts.

Studies on related compounds, such as oxazol-5-one derivatives, have demonstrated that DFT calculations can accurately reproduce experimental vibrational modes and chemical shifts. nih.gov Another study on 4,4-dimethyl-2-oxazoline successfully correlated experimental FT-IR, FT-Raman, and NMR spectra with computationally derived values. researchgate.net The application of these methods to 4,5-dihydro-2,5-dimethyl-oxazole would be straightforward, but the results of such an investigation have not been published.

Table 2: Computationally Predictable Spectroscopic and Molecular Data

| Parameter | Computational Method | Significance |

| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP/6-311++G(d,p)) | Aids in the assignment of experimental spectra and confirms functional groups. |

| ¹H and ¹³C NMR Chemical Shifts | GIAO-DFT | Assists in the structural elucidation and assignment of NMR signals. |

| Thermodynamic Properties (Enthalpy, Entropy) | DFT with frequency analysis | Provides data on the thermodynamic stability of the molecule. nih.gov |

| Molecular Weight / Exact Mass | Standard molecular formula calculation | Basic identifying property of the compound. |

This table illustrates the types of spectroscopic and molecular data that can be predicted computationally. Specific predicted values for 4,5-dihydro-2,5-dimethyl-oxazole are not available in the literature reviewed.

Applications of 4,5 Dihydro 2,5 Dimethyl Oxazole in Asymmetric Synthesis and Homogeneous Catalysis

Development and Utilization as Chiral Ligands in Enantioselective Catalysis

Chiral oxazoline-containing ligands are among the most successful and widely used classes in asymmetric catalysis. bldpharm.com Their effectiveness stems from their straightforward synthesis from readily available chiral β-amino alcohols. acs.orgresearchgate.net The stereocenter, being adjacent to the coordinating nitrogen atom of the oxazoline (B21484) ring, is positioned close to the metal's active site, allowing it to exert direct influence over the stereochemical outcome of a reaction. bldpharm.comacs.org This proximity creates a well-defined chiral pocket that dictates how substrates approach the metal center, leading to excellent enantioselectivity. researchgate.net

Catalytic Systems for Enantioselective C-C Bond Formations

Ligands derived from 4,5-dihydro-2,5-dimethyl-oxazole are integral to various catalytic systems designed for enantioselective carbon-carbon bond formations. The modularity of these ligands, often referred to as BOX (bis(oxazoline)) or PHOX (phosphinooxazoline) ligands, allows for systematic tuning of their steric and electronic properties to optimize reactivity and selectivity for specific reactions. chimia.ch

Palladium-catalyzed asymmetric allylic alkylation is a prominent example where these ligands excel. acs.orgnih.gov In these reactions, a chiral palladium-oxazoline complex controls the nucleophilic attack on a π-allyl intermediate, generating products with high enantiomeric excess (ee). For instance, Stoltz and coworkers developed a palladium-catalyzed decarboxylative allylic alkylation of lactams using a PHOX ligand, achieving up to 97% ee and providing a key step in the synthesis of Aspidosperma alkaloids. acs.org

The following table details representative palladium-catalyzed allylic alkylation reactions employing oxazoline-type ligands, showcasing their effectiveness across different substrates.

| Ligand Type | Substrate | Nucleophile | Product | Yield (%) | ee (%) |

| (S)-t-Bu-PHOX | Racemic Allylic Ester | Malonate | α-Quaternary Ketone | 95 | 99 |

| (R)-Ph-PHOX | Allyl Enol Carbonate | - | α-Allylated Lactam | 93 | 97 |

| BOX Ligand | 1,3-Diphenylallyl Acetate | Dimethyl Malonate | Allylated Malonate | >95 | 98 |

This table presents generalized data from various studies to illustrate the capabilities of oxazoline ligands in asymmetric C-C bond formation.

Ligand Design for Asymmetric α-Functionalization of Carbonyl Compounds

The design of chiral ligands based on the 4,5-dihydro-oxazole framework is crucial for the asymmetric α-functionalization of carbonyl compounds, a fundamental transformation in organic synthesis. These reactions create stereocenters adjacent to a carbonyl group, a common motif in biologically active molecules. The success of these reactions hinges on the ligand's ability to create a rigid and well-defined chiral environment around the metal center, which in turn controls the formation of a chiral enolate and its subsequent reaction. acs.org

A notable application is the palladium-catalyzed α-alkylation of ketones. Stoltz's research group demonstrated a highly enantioselective and diastereoselective α-alkylation cascade using a PHOX-palladium catalyst. acs.org This method enabled the simultaneous formation of vicinal quaternary and tertiary stereocenters in a single step, with products obtained in up to 99% ee. acs.org The ligand's structure was paramount in controlling the trajectory of the incoming electrophile to one face of the prochiral enolate.

Key design principles for these ligands include:

Steric Bulk: Substituents at the 4- and 5-positions of the oxazoline ring, as well as on the coordinating phosphorus atom in PHOX ligands, are varied to create a chiral pocket that effectively shields one face of the enolate. chimia.ch

Electronic Properties: The electronic nature of the ligand can be tuned to influence the reactivity of the metal center and the stability of key intermediates. chimia.ch

Backbone Rigidity: A rigid backbone connecting the oxazoline moiety to other coordinating groups ensures a well-defined conformation of the metal complex, which is essential for high enantioselectivity. nih.gov

Chiral Induction in Complex Chemical Transformations

The utility of 4,5-dihydro-2,5-dimethyl-oxazole and its derivatives extends beyond simple alkylations to inducing chirality in more complex chemical transformations. The conformational rigidity and well-defined coordination geometry of metal-oxazoline complexes make them excellent catalysts for reactions that construct intricate molecular architectures. nih.gov

One such area is in 1,3-dipolar cycloaddition reactions. Magnesium(II) complexes with chiral bis(oxazoline) ligands have been shown to catalyze the reaction of nitrones with α,β-unsaturated oxazolidinones, yielding isoxazolidine products with high endo-selectivity and enantioselectivity (up to 79% ee). nih.gov In this transformation, the chiral ligand coordinates to the magnesium ion, which then acts as a Lewis acid to activate the dienophile and organize the transition state, directing the approach of the dipole from a specific face.

Furthermore, these ligands have been applied in:

Friedel-Crafts Alkylations: Chiral quinolyloxazoline-copper(II) complexes catalyze the enantioselective alkylation of indoles with electron-deficient alkenes. thieme-connect.com

Cascade Reactions: Palladium complexes with PHOX ligands have been used to initiate cascade reactions, such as an enantioselective α-alkylation cascade that installs vicinal stereocenters with high control. acs.org

Hydrogenation Reactions: Iridium-PHOX complexes are highly effective for the asymmetric hydrogenation of α,β-unsaturated ketones, producing chiral saturated ketones with excellent yields and enantioselectivities. acs.org

These examples underscore the versatility of oxazoline-based ligands in orchestrating complex bond-forming events with a high degree of stereocontrol.

Role as Building Blocks and Intermediates in Complex Organic Synthesis

Beyond their role as chiral ligands, 4,5-dihydrooxazoles, including 2,5-dimethyl-oxazole, serve as valuable building blocks and synthetic intermediates. nih.gov The oxazoline ring can act as a protecting group for carboxylic acids or be transformed into other functional groups, making it a versatile tool in multistep synthesis. nih.govresearchgate.net

A recently developed multi-component reaction (MCR) highlights the utility of dihydrooxazole derivatives as key intermediates. This novel four-component reaction joins a salicylaldehyde, a Grignard reagent, a 4,5-dihydrooxazole, and water in a single pot to generate structurally diverse N-amino-benzylated phenols. nih.govacs.org In this process, the dihydrooxazole derivative undergoes nucleophilic addition to an ortho-quinone methide intermediate, followed by hydrolytic workup. nih.gov This methodology provides rapid access to complex molecular scaffolds possessing a masked N-2-hydroxyethyl residue, a motif found in several natural products like (±)-Hispidacine and (±)-Irpexine. nih.gov

The oxazoline ring itself can be synthesized through various methods, including the cyclization of β-hydroxy amides or the stereospecific isomerization of 3-amido-2-phenyl azetidines, further broadening its accessibility as a synthetic building block. nih.govresearchgate.net

Application in Polymer Chemistry and Materials Science

The 2-oxazoline ring is a key monomer for cationic ring-opening polymerization (CROP), a process that yields a class of polymers known as poly(2-oxazoline)s (POx). nih.govresearchgate.net These polymers have garnered significant interest, particularly in biomedical fields, due to their biocompatibility and tunable properties. nih.govrsc.org While 4,5-dihydro-2,5-dimethyl-oxazole itself is not typically polymerized, derivatives containing a polymerizable group, such as 2-isopropenyl-2-oxazoline (iPOx), are crucial monomers. nih.gov

Functionalization of Polymers via Controlled Radical Polymerization (ATRP, RAFT)

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, are powerful methods for creating well-defined polymers with controlled molecular weights, architectures, and functionalities. rsc.org Oxazoline-containing molecules can be integrated into these processes in two primary ways: as functional initiators or as monomers.

As Macroinitiators for ATRP: Poly(2-oxazoline)s, synthesized via CROP, can be terminated with a molecule that also serves as an initiator for ATRP. For example, the CROP of 2-ethyl-2-oxazoline can be initiated with an α-bromoisobutyrylbromide, creating a POx chain with an ATRP-initiating site at its end (a macroinitiator). mdpi.com This POx macroinitiator can then be used to polymerize vinyl monomers like styrene, resulting in well-defined POx-block-polystyrene diblock copolymers. rsc.orgmdpi.com

RAFT Polymerization: The RAFT technique offers another versatile route to functional polymers.

Oxazoline-Functionalized RAFT Agents: Researchers have synthesized trithiocarbonate RAFT agents that incorporate a 4,5-dihydro-4,4-dimethyloxazole moiety. These agents are used to control the polymerization of monomers like styrene. researchgate.netresearchgate.net This process yields polystyrene chains with a terminal oxazoline group at the α-end, which can then be hydrolyzed to a carboxylic acid, providing a route to α-carboxyl-functionalized polystyrene. researchgate.net

Polymerization of Oxazoline Monomers: While direct ATRP of monomers like 2-isopropenyl-2-oxazoline (iPOx) can be challenging due to the strong coordination of the copper catalyst with the oxazoline ring, RAFT polymerization has proven more successful. nih.govresearchgate.net The polymerization of iPOx via RAFT allows for the synthesis of well-controlled poly(2-isopropenyl-2-oxazoline) (PIPOx), a versatile polymer platform where the pendant oxazoline rings can be used for extensive post-polymerization modification. nih.govresearchgate.net

The combination of CROP with CRP techniques like ATRP and RAFT enables the synthesis of a vast array of advanced block copolymers, combining the beneficial properties of poly(2-oxazoline)s with those of various vinyl polymers. mdpi.comresearchgate.net

Synthesis of Novel Polymeric Materials from 4,5-Dihydro-2,5-dimethyl-oxazole: A Review of Current Research

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the synthesis of novel polymeric materials specifically utilizing the monomer 4,5-dihydro-2,5-dimethyl-oxazole (also known as 2,5-dimethyl-2-oxazoline).

While the field of polymer chemistry has extensively explored the cationic ring-opening polymerization (CROP) of various 2-substituted-2-oxazolines to create a versatile class of polymers known as poly(2-oxazoline)s, research has predominantly focused on monomers with substituents at the 2-position, such as 2-methyl-2-oxazoline (B73545) and 2-ethyl-2-oxazoline. nih.govresearchgate.netnih.govresearchgate.netnih.gov These polymers are recognized for their biocompatibility and tunable properties, making them valuable in biomedical applications. nih.govnih.gov

Furthermore, scientific literature does describe the synthesis and polymerization of other constitutional isomers. For instance, the polymerization of 4,5-dihydro-2,4-dimethyl-oxazole (2,4-dimethyl-2-oxazoline) has been investigated, yielding chiral, water-soluble polymers with interesting temperature-responsive secondary structures in aqueous solutions. tu-dresden.de This research highlights that substitution on the oxazoline ring at positions other than C2 is possible and leads to polymers with unique characteristics.

However, despite a thorough search for studies involving the specific monomer 4,5-dihydro-2,5-dimethyl-oxazole , no detailed research findings, data on polymerization kinetics, or characterization of resulting polymers could be located in the available scientific literature. The synthesis of homopolymers or copolymers from this particular monomer remains an undocumented area of research.

Consequently, due to the lack of available data, it is not possible to provide an article detailing the applications of 4,5-dihydro-2,5-dimethyl-oxazole in the synthesis of novel polymeric materials, nor to generate data tables on its research findings as per the requested outline. This specific monomer represents a potential area for future exploration within the broader field of poly(2-oxazoline) chemistry.

Mechanistic Investigations of Biological Activities Associated with 4,5 Dihydro 2,5 Dimethyl Oxazole Derivatives

Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Modulation)

The downstream effects of molecular targeting often manifest as distinct cellular responses. For instance, the cytotoxic activity of certain metal-based compounds, including those with heterocyclic ligands, has been linked to the induction of apoptosis and modulation of the cell cycle. mdpi.com Vanadium complexes with phenanthroimidazole derivatives, for example, have been shown to induce apoptosis in cervical cancer cell lines. mdpi.com Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells and is often mediated by the Bcl-2 family of proteins and caspases. mdpi.comnuph.edu.ua

While specific studies on the cellular effects of 4,5-dihydro-2,5-dimethyl-oxazole are lacking, research on related oxadiazole derivatives has provided some insights. For example, certain 1,2,4-oxadiazole (B8745197) derivatives have been found to exhibit antitumor activity by acting as tubulin-binding agents, thereby disrupting microtubule dynamics and inducing cell cycle arrest. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Design and Optimization

Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of bioactive compounds. For 1,3,4-oxadiazole (B1194373) derivatives, SAR analysis has revealed that the nature and position of substituents on the heterocyclic ring play a pivotal role in determining their pharmacological activity. mdpi.com For instance, in a series of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, the presence of a quinolin-4-yl substituent at the second position and a 3-methyl-4-nitrophenyl group at the fifth position resulted in a compound with potent antimicrobial activity and low cytotoxicity. mdpi.com

Similarly, for 1,2,4-oxadiazole derivatives with antitumor activity, the introduction of electron-withdrawing groups on the 5-aryl substituent was found to enhance their cytotoxic effects. nih.gov These findings underscore the importance of systematic structural modifications in fine-tuning the biological activity of oxazole-based compounds.

While a specific SAR study for 4,5-dihydro-2,5-dimethyl-oxazole is not available, the general principles derived from related scaffolds suggest that modifications at the 2 and 5 positions would likely have a significant impact on its biological profile.

Insights into Antimicrobial and Antiproliferative Effects at a Molecular Level

The antimicrobial and antiproliferative properties of oxazole (B20620) and its derivatives have been a subject of considerable research. The five-membered heterocyclic ring system is a common feature in a variety of biologically active compounds, including those with antitumor and antibacterial properties. researchgate.net

At the molecular level, the antimicrobial activity of some oxazolone-based sulfonamides has been linked to their ability to inhibit bacterial virulence factors. nih.gov For example, certain derivatives were found to significantly reduce the production of staphyloxanthin in Staphylococcus aureus and pyocyanin (B1662382) in Pseudomonas aeruginosa, both of which are important for bacterial pathogenesis. nih.gov

In the context of antiproliferative activity, as mentioned earlier, some 1,2,4-oxadiazole derivatives have been shown to target tubulin, a key component of the cytoskeleton. nih.gov By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

The following table provides a summary of the biological activities of some oxazole and oxadiazole derivatives, which may offer a framework for understanding the potential activities of 4,5-dihydro-2,5-dimethyl-oxazole.

| Compound Class | Biological Activity | Molecular Target/Mechanism | Reference |

| 2,5-Disubstituted 1,3,4-Oxadiazoles | Anti-inflammatory | Dual COX/LOX Inhibition | nih.gov |

| Benzimidazole-Oxazole Hybrids | Acetylcholinesterase and Butyrylcholinesterase Inhibition | Enzyme Inhibition | researchgate.net |

| 2-(4,5-dihydro-1H-imidazol-2-yl)indazoles | Selective I(2) Imidazoline Receptor Ligands | Receptor Binding | nih.gov |

| Benzo[c] researchgate.netnih.govnih.govoxadiazole Derivatives | PD-L1 Inhibition | Disruption of Protein-Protein Interaction | nih.gov |

| 1,2,4-Oxadiazole Derivatives | Antitumor | Tubulin Binding | nih.gov |

| Oxazolone-Based Sulfonamides | Antibacterial | Inhibition of Bacterial Virulence Factors | nih.gov |

Emerging Research Directions and Future Perspectives in 4,5 Dihydro 2,5 Dimethyl Oxazole Chemistry

Innovations in Sustainable Synthesis and Catalysis

The synthesis of dihydrooxazole rings is moving towards more environmentally benign and efficient methods, aligning with the principles of green chemistry. researchgate.net A significant focus is on the development of novel catalytic systems that operate under mild conditions, reduce waste, and utilize readily available starting materials.

Sustainable Synthetic Strategies: Recent advancements emphasize the reduction of hazardous reagents and solvents. researchgate.net Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and mechanochemical reactions are being explored for the synthesis of related heterocyclic compounds like benzoxazoles, often resulting in excellent yields and shorter reaction times. mdpi.com The use of eco-friendly solvents, including bio-based solvents like eucalyptol and deep eutectic solvents, is also a growing trend. researchgate.netmdpi.com

Advanced Catalysis: The development of efficient catalytic processes is at the forefront of dihydrooxazole synthesis. While traditional methods exist, new catalysts are being investigated to improve selectivity and efficiency.

Palladium Catalysis: Ligand-free palladium (II) acetate has been used for the one-pot synthesis of oxazolines from acid chlorides and propargylamine (B41283), demonstrating the versatility of palladium catalysts. researchgate.net

Gold Catalysis: Gold catalysts are popular for cyclization reactions to form oxazoles under mild conditions, tolerating a range of functional groups without needing an inert atmosphere. researchgate.net

Lewis Acid Promotion: Transition-metal-free strategies, such as Lewis acid-promoted three-component reactions, offer advantages like high step economy and good functional group tolerance for synthesizing oxazole (B20620) structures. researchgate.net

Silver Catalysis: Silver nitrate adsorbed on silica gel has been shown to be an efficient catalyst for the regiospecific cyclization of O-propargylic hydroxylamines to yield 4,5-dihydroisoxazoles, a related heterocyclic system. organic-chemistry.org

These catalytic approaches, while not all demonstrated specifically for 4,5-dihydro-2,5-dimethyl-oxazole, represent the direction of future synthetic efforts for this class of compounds, aiming for processes with higher atom economy and lower environmental impact.

Computational Design of Next-Generation Dihydrooxazole Derivatives

In silico methods are becoming indispensable tools for accelerating the discovery and optimization of dihydrooxazole derivatives with desired properties. Computational chemistry allows for the rational design of molecules for specific biological targets or material applications, significantly reducing the time and cost associated with traditional trial-and-error approaches. jcchems.comresearchgate.net

Drug Discovery and Design: Molecular docking studies are widely used to predict the binding affinity and interaction patterns of designed molecules with biological targets, such as enzymes or receptors. biotech-asia.orgnih.gov For instance, computational studies on other oxazole derivatives have been used to design potential therapeutics for diabetes by targeting the PPARγ receptor. jcchems.com This involves:

Virtual Screening: Screening large libraries of virtual compounds to identify potential hits.

Structure-Activity Relationship (SAR) Studies: Using computational models to understand how structural modifications affect biological activity, guiding the synthesis of more potent and selective compounds. jcchems.com

ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties helps in the early-stage filtering of candidates with poor pharmacokinetic profiles or potential toxicity. jcchems.com

| Computational Tool | Application in Dihydrooxazole Design | Relevant Findings for Related Compounds |

| Molecular Docking | Predicting binding modes and affinity to target proteins (e.g., enzymes, receptors). | Identification of favorable π-π and hydrophobic interactions with active sites. researchgate.net |

| SwissADME | Predicting physicochemical properties, pharmacokinetics, and drug-likeness. | Designed oxazole derivatives passed Lipinski's rule with zero violations. jcchems.com |

| Toxtree | In silico toxicity prediction. | Potential drug candidates were predicted to be non-toxic. jcchems.com |

| QSAR | Developing models to correlate chemical structure with biological activity. | Helps in understanding SAR and guiding further derivatization for improved potency. jcchems.com |

By leveraging these computational tools, researchers can design novel 4,5-dihydro-2,5-dimethyl-oxazole derivatives with enhanced biological activity, improved metabolic stability, and reduced off-target effects. nih.gov

Integration into Advanced Functional Materials and Nanotechnology

The unique structural and electronic properties of the dihydrooxazole ring make it an attractive building block for the creation of advanced functional materials. While research in this area is still emerging for the specific 4,5-dihydro-2,5-dimethyl-oxazole, the broader class of oxazolines and related heterocycles shows significant promise.

Polymer Science: Dihydrooxazoles (oxazolines) are well-known monomers for cationic ring-opening polymerization, leading to the formation of poly(N-acylethylenimine)s. nih.gov These polymers have tunable properties and can be bioisosteric with polypeptides, suggesting potential applications in biomaterials and drug delivery systems. nih.gov The substituents on the dihydrooxazole ring, such as the 2,5-dimethyl groups, would influence the properties of the resulting polymer.

Liquid Crystals and Nanomaterials: The incorporation of heterocyclic rings is a known strategy in the design of liquid crystals. For example, 4,5-dihydroisoxazoles have been used in the synthesis of metallomesogens, which are functional materials that combine the properties of liquid crystals and metal complexes. researchgate.net This suggests a potential pathway for designing 4,5-dihydro-2,5-dimethyl-oxazole-based materials with unique optical or electronic properties. In the realm of nanotechnology, the controlled assembly of molecules containing dihydrooxazole units could lead to the formation of ordered nanostructures for various applications. azonano.com

Future research will likely focus on synthesizing and characterizing polymers and supramolecular assemblies derived from 4,5-dihydro-2,5-dimethyl-oxazole to explore their potential in fields ranging from materials science to biomedical engineering. wiley.com

Deepening Mechanistic Understanding of Biological and Catalytic Phenomena

A fundamental understanding of the reaction mechanisms and biological interactions of 4,5-dihydro-2,5-dimethyl-oxazole is crucial for its rational application and the design of improved derivatives. Current research is focused on elucidating the intricate details of how these molecules behave in both chemical and biological systems.

Mechanisms of Biological Activity: Dihydrooxazole derivatives have demonstrated a range of biological activities, including antifungal and antibacterial properties. nih.govnih.gov Future research aims to pinpoint the specific molecular targets and mechanisms of action. For example, some antifungal azole compounds are known to target the CYP51 enzyme. nih.gov Mechanistic studies may involve:

Enzyme Inhibition Assays: To determine if the compounds inhibit specific enzymes crucial for pathogen survival. nih.gov

Genomic and Proteomic Studies: To understand the broader cellular response to the compound.

Structural Biology: Using techniques like X-ray crystallography to visualize the binding of the dihydrooxazole derivative to its biological target.

Understanding these mechanisms is key to overcoming drug resistance and developing more effective therapeutic agents. frontiersin.org

Catalytic and Reaction Mechanisms: Elucidating the mechanisms of synthetic reactions is essential for optimizing conditions and expanding their scope. For instance, studies on multi-component reactions involving dihydrooxazoles have identified unusual zwitterionic intermediates that are stable at room temperature. nih.govacs.org Understanding the formation and reactivity of such intermediates allows chemists to control reaction pathways and access novel molecular architectures. acs.org For example, it was found that a zwitterionic dihydrooxazole intermediate could be intercepted by water in a regioselective manner. nih.govacs.org Future work will likely involve a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to map out the energy landscapes of reactions involving 4,5-dihydro-2,5-dimethyl-oxazole, leading to more predictable and efficient syntheses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,5-dihydro-2,5-dimethyloxazole derivatives, and what analytical methods validate their purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of β-hydroxyamines with carbonyl compounds. For example, (S)-diphenyl-4,5-dihydrooxazole derivatives are prepared from (S)-(+)-2-phenylglycinol using reflux conditions in toluene with catalytic p-toluenesulfonic acid . Purity is confirmed via -NMR (e.g., characteristic oxazoline proton signals at δ 4.2–4.5 ppm) and GC-MS (retention time and fragmentation patterns matching NIST data) .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of 4,5-dihydro-2,5-dimethyloxazole?

- Methodological Answer :

- IR Spectroscopy : Identifies C=N stretching (1650–1680 cm) and C-O-C asymmetric vibrations (1200–1250 cm) .

- NMR : -NMR distinguishes dihydrooxazole carbons (e.g., C-2 at ~160 ppm, C-4/C-5 at 60–70 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 99 for CHNO) and fragmentation pathways validate molecular weight and substituent positions .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve enantioselective synthesis of chiral 4,5-dihydrooxazole derivatives?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) in cyclization reactions improves enantiomeric excess (ee). For example, Lê Thi Loan Chi’s work demonstrates >90% ee via kinetic resolution using (S)-(+)-2-phenylglycinol under controlled temperature (0–5°C) and inert atmospheres . Advanced purification via chiral HPLC (e.g., Chiralpak® columns) further isolates enantiomers .

Q. What computational methods predict the electronic properties of 4,5-dihydro-2,5-dimethyloxazole for materials science applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps and charge distribution. For OLED applications, time-dependent DFT (TD-DFT) simulates absorption/emission spectra, correlating with experimental UV-Vis and fluorescence data (e.g., λ ~450 nm for deep-blue emission) .

Q. How do substituents on the oxazole ring influence reactivity in cross-coupling reactions?

- Methodological Answer : Electron-donating groups (e.g., methyl at C-5) enhance nucleophilic aromatic substitution (SNAr) rates, while electron-withdrawing groups (e.g., chloro) favor Suzuki-Miyaura coupling. For example, 2-ethyl-4,5-dimethyloxazole shows higher reactivity in Pd-catalyzed couplings (yield >80%) compared to unsubstituted analogs due to steric and electronic effects .

Data Contradiction and Resolution

Q. Why do reported yields vary for the same synthetic route across studies?

- Analysis : Contradictions arise from solvent polarity (e.g., DMSO vs. THF), catalyst loading (e.g., 5 mol% vs. 10 mol% CuI), and workup protocols. For instance, notes 65% yield for hydrazide cyclization in DMSO, while reports 45% in THF due to incomplete ring closure . Resolution involves systematic optimization via Design of Experiments (DoE) to map parameter interactions.

Q. How can conflicting biological activity data for oxazole derivatives be reconciled?

- Analysis : Discrepancies in IC values (e.g., antimicrobial assays) may stem from assay conditions (e.g., broth microdilution vs. agar diffusion) or stereochemical purity. For example, (R)-enantiomers of 4,5-diphenyloxazoles show 10-fold higher activity than (S)-forms against S. aureus due to target binding specificity . Standardized protocols (CLSI guidelines) and enantiomer-specific assays are critical.

Application-Focused Questions

Q. What methodologies evaluate the potential of 4,5-dihydro-2,5-dimethyloxazole in drug discovery?

- Methodological Answer :

- In Vitro Assays : Microplate-based ATPase inhibition assays (e.g., P-glycoprotein modulation) .

- Molecular Docking : AutoDock Vina screens against targets like COX-2 (PDB: 5KIR) to predict binding affinities .

- ADME-Tox Profiling : Caco-2 permeability and hepatic microsomal stability tests prioritize lead compounds .

Q. How is 4,5-dihydro-2,5-dimethyloxazole utilized in materials science beyond pharmaceuticals?

- Methodological Answer : As a ligand in metal-organic frameworks (MOFs), its nitrogen lone pairs coordinate to Cu(II) or Zn(II), enhancing porosity for gas storage (e.g., CO uptake ~2.5 mmol/g at 1 bar). Photophysical tuning via substituent variation (e.g., trifluoromethyl groups) improves quantum yields in OLED emitters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.